ガルシノール酸

概要

説明

ガルシノ酸は、通称ビターコラとして知られるGarcinia kolaの種子から抽出された天然化合物です。ビタミンEの誘導体であり、強力な抗酸化作用で知られています。 ガルシノ酸は、特にがん治療や神経保護における潜在的な治療応用により、大きな注目を集めています .

科学的研究の応用

Garcinoic acid has a wide range of applications in scientific research:

作用機序

ガルシノ酸は、主にその抗酸化作用によって効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジングし、細胞を酸化損傷から保護します。この化合物はまた、以下を含むさまざまな分子標的と経路を調節します。

ミクロソームプロスタグランジンE₂シンターゼ-1(mPGES-1)の阻害: この酵素は炎症反応に関与しており、ガルシノ酸によるその阻害は炎症を軽減することができます.

シグナル伝達経路の調節: ガルシノ酸は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路など、免疫応答と細胞生存の調節に重要な役割を果たす経路に影響を与えます.

生化学分析

Biochemical Properties

Garcinoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, garcinoic acid is a natural and selective agonist of the pregnane X receptor (PXR), a ligand-activated nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . This interaction enhances the expression of enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endobiotics . Additionally, garcinoic acid inhibits the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1) in A549 cells, demonstrating its anti-inflammatory properties .

Cellular Effects

Garcinoic acid exerts significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), garcinoic acid reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8, thereby mitigating inflammation . It also influences cell signaling pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses . Furthermore, garcinoic acid activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and glucose homeostasis .

Molecular Mechanism

At the molecular level, garcinoic acid exerts its effects through several mechanisms. It binds to both the orthosteric and allosteric sites of PPARγ, leading to the activation of this receptor and subsequent modulation of gene expression . Garcinoic acid also inhibits the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . Additionally, garcinoic acid’s interaction with PXR results in the upregulation of drug-metabolizing enzymes, enhancing the body’s ability to detoxify harmful substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of garcinoic acid have been observed to change over time. Studies have shown that garcinoic acid is relatively stable under standard storage conditions . Its long-term effects on cellular function have been noted, particularly in the context of its anti-inflammatory and anticancer properties . For instance, garcinoic acid’s inhibition of mPGES-1 activity in A549 cells persists over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of garcinoic acid vary with different dosages in animal models. At lower doses, garcinoic acid exhibits beneficial effects such as reduced inflammation and enhanced antioxidant activity . At higher doses, potential toxic or adverse effects may occur, although specific studies on toxicity thresholds are limited

Metabolic Pathways

Garcinoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . Additionally, garcinoic acid’s activation of PXR influences the expression of other enzymes involved in drug metabolism, including UDP-glycosyltransferases and glutathione S-transferases . These interactions enhance the body’s ability to process and eliminate xenobiotics and endobiotics.

Transport and Distribution

Within cells and tissues, garcinoic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, its interaction with PXR facilitates its distribution to various tissues where PXR is expressed . This distribution is crucial for garcinoic acid’s ability to exert its therapeutic effects across different parts of the body.

Subcellular Localization

Garcinoic acid’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear receptors such as PXR and PPARγ . This localization is essential for its ability to modulate gene expression and influence cellular processes. Additionally, garcinoic acid may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its functional specificity .

準備方法

合成経路と反応条件: ガルシノ酸の合成は、通常、Garcinia kolaの種子からの抽出を含みます。 このプロセスには、溶媒抽出と、クロマトグラフィーなどの精製工程が含まれており、純粋な形態の化合物を単離します . 特定の合成経路には、収率と純度を最適化するために、制御された温度とpH条件下で、エタノールやメタノールなどの有機溶媒の使用が含まれる場合があります。

工業生産方法: ガルシノ酸の工業生産は、大規模抽出プロセスに重点を置いています。これには、超臨界流体抽出などの高度な抽出技術の使用が含まれ、超臨界CO₂を使用して、植物材料からガルシノ酸を効率的に抽出します。 この方法は、環境へのやさしさ、高効率が優れており好まれています .

化学反応の分析

反応の種類: ガルシノ酸は、以下を含むさまざまな化学反応を起こします。

酸化: ガルシノ酸は、酸化されてキノンを生成することができ、キノンは生物学的に重要な活性を持つ化合物です。

還元: 還元反応は、ガルシノ酸を対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が頻繁に使用されます。

主要な生成物:

科学研究への応用

ガルシノ酸は、科学研究で幅広い用途があります。

化学: 抗酸化メカニズムと構造修飾が生物活性に与える影響を研究するためのモデル化合物として使用されます。

生物学: ガルシノ酸は、酸化ストレスに対する細胞保護における役割と、細胞増殖とアポトーシスに関与するシグナル伝達経路を調節する可能性について調査されています.

類似化合物との比較

ガルシノ酸は、トコフェロールやトコトリエノールなどの他のビタミンE誘導体と比較されることがよくあります。 これらの化合物はすべて抗酸化作用を共有していますが、ガルシノ酸は、より高い効力と特定の生物活性を持つため、ユニークです . 類似の化合物には、以下が含まれます。

α-トコフェロール: 最も一般的な形態のビタミンEで、抗酸化作用で知られています。

γ-トコトリエノール: 強力な抗がん作用と神経保護作用を持つ、別のビタミンE誘導体です。

δ-トコトリエノール: 抗炎症作用と抗がん作用で知られています.

ガルシノ酸は、そのユニークな構造的特徴と特定の生物学的状況における高い有効性により、さらに研究と応用を進めるための価値のある化合物となっています。

生物活性

Overview

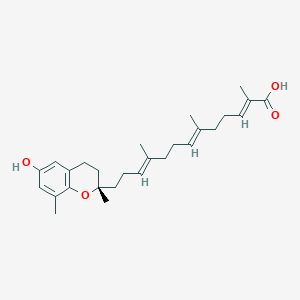

The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid, commonly referred to as garcinoic acid , is a naturally occurring compound derived from the seeds of Garcinia kola, also known as bitter kola. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

Garcinoic acid is characterized by its complex structure which includes multiple double bonds and a hydroxyl group. Its IUPAC name reflects its intricate arrangement:

The molecular formula is , with a molecular weight of approximately 430.58 g/mol.

1. Antioxidant Properties

Garcinoic acid exhibits potent antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.

2. Anti-Cancer Activity

Research indicates that garcinoic acid possesses anti-cancer properties. It has been demonstrated to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that garcinoic acid can significantly reduce the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

3. Neuroprotective Effects

Garcinoic acid has neuroprotective effects that may be beneficial in treating neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .

4. Anti-inflammatory Activity

In addition to its antioxidant properties, garcinoic acid exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Data Summary

The following table summarizes key biological activities and findings related to garcinoic acid:

Case Study 1: Breast Cancer Cell Lines

A study investigated the effects of garcinoic acid on MCF-7 breast cancer cells. The results indicated that treatment with garcinoic acid led to a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation). The study concluded that garcinoic acid could be a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of garcinoic acid resulted in improved cognitive function and reduced levels of oxidative stress markers in the brain. The findings suggest that garcinoic acid may have therapeutic potential for neurodegenerative conditions .

特性

IUPAC Name |

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFWRHWADNWKSU-XRBHEKJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334845 | |

| Record name | Garcinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-83-3 | |

| Record name | Garcinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91893-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。